(R)-5-Bromo-4-methylpentan-1-ol

Catalog No.
S12359544
CAS No.
M.F
C6H13BrO
M. Wt
181.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-Bromo-4-methylpentan-1-ol

Product Name

(R)-5-Bromo-4-methylpentan-1-ol

IUPAC Name

(4R)-5-bromo-4-methylpentan-1-ol

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

InChI

InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

NQSQJHBIDKCPRD-ZCFIWIBFSA-N

Canonical SMILES

CC(CCCO)CBr

Isomeric SMILES

C[C@H](CCCO)CBr

(R)-5-Bromo-4-methylpentan-1-ol is a chiral organic compound characterized by the presence of a bromine atom and a hydroxyl group on a five-carbon chain. Its molecular formula is C6_6H13_{13}BrO, and it features a stereogenic center, which contributes to its unique properties and potential applications in various fields, including chemistry and biology. The compound can be utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine atom can be reduced to form the corresponding alcohol or alkane using reagents like lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

These reactions enable the compound to serve as a versatile building block in organic synthesis.

The biological activity of (R)-5-Bromo-4-methylpentan-1-ol is primarily linked to its structural features. Compounds with halogen substituents often exhibit altered pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity to biological targets. Research indicates that halogenated alcohols can interact with enzymes and receptors, potentially leading to varied biological responses, including antimicrobial and anti-inflammatory effects.

Various synthetic methods have been developed for producing (R)-5-Bromo-4-methylpentan-1-ol:

  • Bromination of 4-Methylpentan-1-ol: This method involves treating 4-methylpentan-1-ol with bromine or phosphorus tribromide under controlled conditions to selectively introduce the bromine atom at the desired position.
  • Chiral Resolution: If starting materials are racemic mixtures, chiral resolution techniques may be employed to isolate the (R)-enantiomer through methods such as chromatography or enzymatic processes.

These methods highlight the compound's accessibility for research and industrial applications.

(R)-5-Bromo-4-methylpentan-1-ol has several notable applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of biologically active compounds and pharmaceuticals due to its unique structural characteristics.
  • Chemical Research: The compound serves as a valuable reagent in organic synthesis, facilitating the introduction of bromine and hydroxyl functional groups into target molecules.
  • Material Science: Its properties may be leveraged in developing new materials with specific functionalities.

Studies on (R)-5-Bromo-4-methylpentan-1-ol's interactions focus on its binding affinity to various biological targets. The presence of the bromine atom may influence enzyme kinetics and receptor interactions, potentially leading to altered biological pathways. Understanding these interactions is critical for predicting the compound's behavior in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with (R)-5-Bromo-4-methylpentan-1-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Characteristics
4-Methylpentan-1-olHydroxyl group without bromineLacks halogen substitution
5-Bromo-4-methylpentan-2-olHydroxyl group at a different positionDifferent reactivity due to positional change
(S)-5-Bromo-4-methylpentan-1-olEnantiomer of (R)-5-Bromo-4-methylpentan-1-olDifferent biological activities
3-Bromo-3-methylbutan-1-olShorter carbon chainAltered physical properties

Uniqueness

(R)-5-Bromo-4-methylpentan-1-ol is unique due to its specific stereochemistry combined with both a bromine atom and a hydroxyl group on the same carbon chain. This configuration imparts distinct chemical reactivity and biological activity compared to its structural analogs, making it particularly valuable in asymmetric synthesis and as a chiral building block in drug development.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.01498 g/mol

Monoisotopic Mass

180.01498 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

Explore Compound Types